molecular formula C19H19N5OS B2555187 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide CAS No. 1351660-21-3

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide

Cat. No. B2555187
CAS RN: 1351660-21-3
M. Wt: 365.46
InChI Key: NOUPPLMJLRZPED-UHFFFAOYSA-N
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Description

The compound “2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzo[d]thiazole ring and an indazole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring and an indazole ring. These rings are likely to influence the compound’s chemical properties and potential interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the amine group might participate in acid-base reactions, while the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it more soluble in polar solvents .

Scientific Research Applications

Anticancer and Antitumor Applications

Research has been conducted on the synthesis of compounds similar to 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide, demonstrating their potential in anticancer activities. For example, the study by Duran and Demirayak (2012) synthesized acetamide derivatives that exhibited reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012). Additionally, Yurttaş, Tay, and Demirayak (2015) reported on the synthesis of benzothiazole derivatives with significant anticancer activity against some cancer cell lines, highlighting the potential utility of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Applications

The development of new heterocyclic compounds incorporating the thiazole moiety has shown promising antimicrobial activities. Bondock et al. (2008) synthesized new compounds utilizing 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate, which exhibited considerable antimicrobial efficacy (Bondock, Rabie, Etman, & Fadda, 2008).

Enzyme Inhibition Studies

The synthesized derivatives have also been investigated for their enzyme inhibitory properties. Hamama, Gouda, Badr, and Zoorob (2013) reported on the synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, which demonstrated promising antitumor and antioxidant activities, suggesting potential applications in targeting specific enzymes involved in cancer and oxidative stress processes (Hamama, Gouda, Badr, & Zoorob, 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, some benzo[d]thiazole derivatives have been found to inhibit certain enzymes .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-11-4-5-12(2)18-17(11)22-19(26-18)24(3)10-16(25)21-14-7-6-13-9-20-23-15(13)8-14/h4-9H,10H2,1-3H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUPPLMJLRZPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide

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